molecular formula C37H67NO13 B13398053 Clarithromycin EP Impurity D;N-Desmethylclarithromycin;Clarithromycin impurity D

Clarithromycin EP Impurity D;N-Desmethylclarithromycin;Clarithromycin impurity D

Cat. No.: B13398053
M. Wt: 733.9 g/mol
InChI Key: CIJTVUQEURKBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Clarithromycin: is a metabolite of clarithromycin, a macrolide antibiotic. This compound is formed through the N-demethylation of clarithromycin, a process primarily mediated by the cytochrome P450 3A (CYP3A) subfamily in the liver . N-Desmethyl Clarithromycin retains some of the antibacterial properties of its parent compound and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Clarithromycin involves the N-demethylation of clarithromycin. This reaction can be carried out using human liver microsomes in the presence of NADPH, which facilitates the activity of cytochrome P450 enzymes . The reaction conditions typically include an incubation period of 60 minutes at physiological pH and temperature.

Industrial Production Methods: Industrial production of N-Desmethyl Clarithromycin is not as common as its synthesis for research purposes. the process would likely involve large-scale bioreactors containing human liver microsomes or recombinant enzymes to catalyze the N-demethylation of clarithromycin under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Clarithromycin primarily undergoes oxidation and reduction reactions. The compound can also participate in substitution reactions, particularly involving its hydroxyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of N-Desmethyl Clarithromycin .

Mechanism of Action

N-Desmethyl Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of amino acids during translation and protein assembly . This mechanism is similar to that of clarithromycin, although the potency may vary.

Comparison with Similar Compounds

    Clarithromycin: The parent compound, widely used as an antibiotic.

    Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.

    Azithromycin: A related macrolide with a broader spectrum of activity.

Uniqueness: N-Desmethyl Clarithromycin is unique in that it is a metabolite of clarithromycin, providing insights into the metabolic fate of the parent compound. Its study helps in understanding the pharmacokinetics and potential side effects of clarithromycin therapy .

Properties

IUPAC Name

14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJTVUQEURKBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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